molecular formula C12H8ClI B8070779 1,1'-Biphenyl, 3-chloro-3'-iodo-

1,1'-Biphenyl, 3-chloro-3'-iodo-

Cat. No.: B8070779
M. Wt: 314.55 g/mol
InChI Key: LEAYQFHHIWUKOM-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-chloro-3'-iodo- is a halogenated biphenyl derivative featuring a chlorine atom at the 3-position of one benzene ring and an iodine atom at the 3'-position of the adjacent ring. This compound is structurally significant due to the distinct electronic and steric properties imparted by the halogen substituents. The iodine atom, with its large atomic radius and polarizability, enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), while the chlorine atom contributes to stability and modulates electronic effects. Such halogenated biphenyls are critical intermediates in synthesizing polymers, pharmaceuticals, and advanced materials .

Properties

IUPAC Name

1-chloro-3-(3-iodophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAYQFHHIWUKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a probe in biological studies to understand the interaction of halogenated biphenyls with biological macromolecules.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

  • Industry: It is utilized in the manufacture of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Biphenyls

Compound Halogen Substituents Key Applications Reactivity in Cross-Coupling
3-Chloro-3'-iodo-biphenyl Cl (3), I (3') Polymer synthesis, organometallics High (iodo as leaving group)
PCB-043 (2,2',3,4'-tetrachloro) Cl (2,2',3,4') None (environmental contaminant) Low
3'-Chloro-biphenyl-3-boronic acid Cl (3'), B(OH)₂ (3) Suzuki-Miyaura coupling intermediates Moderate (boronic acid)

Organometallic Biphenyl Derivatives

Organomercury and organotellurium biphenyls (e.g., Compounds A–E in ) exhibit distinct properties compared to halogenated analogs. For instance:

  • (4-Amino-biphenyl-3-yl)mercury(II) chloride: Mercury’s high electronegativity enables applications in catalysis, but toxicity limits its use. In contrast, 3-chloro-3'-iodo-biphenyl is safer for synthetic workflows .
  • Hypervalent Iodine Compounds : The iodine in 3-chloro-3'-iodo-biphenyl can participate in hypervalent bonding, similar to compounds studied in . This property is exploited in oxidation reactions and materials science .

Functionalized Biphenyls: Carboxylic Acids and Fluorinated Derivatives

  • 3',4'-Dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic Acid : The trifluoromethyl group increases lipophilicity, making it useful in pharmaceuticals. However, the iodine in 3-chloro-3'-iodo-biphenyl provides a better handle for further functionalization .
  • 3-Chloro-3'-fluoro-biphenyl-4-carboxylic Acid : Fluorine’s electronegativity enhances metabolic stability in drug candidates. Iodine’s larger size in 3-chloro-3'-iodo-biphenyl offers steric effects useful in supramolecular chemistry .

Table 2: Substituent Effects on Biphenyl Derivatives

Compound Substituents Key Property Application Domain
3-Chloro-3'-iodo-biphenyl Cl, I High reactivity, polarizability Synthetic intermediates
3'-Chloro-biphenyl-3-carboxylic acid Cl, COOH Enhanced solubility Drug design
3-Chloro-3'-fluoro-biphenyl-4-carboxylic acid Cl, F, COOH Metabolic stability Pharmaceuticals

Biological Activity

1,1'-Biphenyl, 3-chloro-3'-iodo- is an organoiodine compound that features both chlorine and iodine substituents on a biphenyl framework. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive review of the biological activity of 1,1'-Biphenyl, 3-chloro-3'-iodo-, supported by data tables and relevant case studies.

The chemical structure of 1,1'-Biphenyl, 3-chloro-3'-iodo- can be described as follows:

  • Molecular Formula : C12H8ClI
  • Molecular Weight : 292.55 g/mol
  • CAS Number : 2045-81-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various organoiodine compounds, including 1,1'-Biphenyl, 3-chloro-3'-iodo-. The compound's efficacy against different bacterial strains has been assessed through Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antibacterial Activity of 1,1'-Biphenyl, 3-chloro-3'-iodo-

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The anticancer potential of 1,1'-Biphenyl, 3-chloro-3'-iodo- has also been explored in various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation.

Table 2: Cytotoxicity of 1,1'-Biphenyl, 3-chloro-3'-iodo-

Cell LineIC50 (µM)
HeLa (cervical cancer)8.47 ± 0.18
MCF-7 (breast cancer)9.22 ± 0.17
Jurkat (leukemia)4.64 ± 0.08

The IC50 values indicate that the compound is particularly effective against Jurkat cells, suggesting its potential as an anticancer agent.

The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its biological effects is not fully elucidated but may involve the induction of oxidative stress and disruption of cellular membranes. This aligns with findings from related studies on organoiodine compounds that suggest they can interfere with cellular processes leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of similar compounds and provided insights into their therapeutic potential:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various iodinated biphenyl derivatives against resistant strains of bacteria. The results indicated that structural modifications significantly influenced their activity levels .
  • Anticancer Research : Research focusing on the cytotoxicity of biphenyl derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against specific cancer cell lines compared to their non-substituted counterparts .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 3-chloro-3'-iodo-biphenyl due to its tolerance for diverse functional groups and halogen substituents. This palladium-catalyzed reaction couples a halogenated aryl halide with a boronic acid derivative.

Reaction Conditions and Catalyst Systems

A representative protocol involves reacting 3-chlorophenylboronic acid with 3-iodoiodobenzene in a biphasic solvent system (toluene/water) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate as the base. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading0.5–1 mol%Prevents Pd aggregation
Temperature80–110°CAccelerates oxidative addition
Solvent ratio (toluene:H₂O)3:1Enhances phase transfer
Reaction time12–24 hoursEnsures complete conversion

Under these conditions, yields exceeding 85% are achievable, with purity >95% after column chromatography. The steric bulk of the iodine and chlorine substituents necessitates higher temperatures (≥100°C) to overcome kinetic barriers during the transmetalation step.

Ullmann-Type Coupling for Challenging Substrates

For substrates prone to boronic acid instability, Ullmann-type couplings offer an alternative route. This method employs copper(I) iodide as a catalyst to couple aryl halides directly.

Reaction Optimization

A typical procedure involves heating 3-chloroiodobenzene and 3-iodophenyl chloride with CuI (10 mol%), 1,10-phenanthroline as a ligand, and cesium carbonate in dimethylformamide (DMF) at 120°C for 48 hours. While this method avoids boronic acid intermediates, yields are generally lower (60–70%) due to competitive homo-coupling side reactions.

Large-Scale Industrial Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors reduce reaction times from hours to minutes by improving heat and mass transfer. For example, a patented process uses a microreactor with Pd/C as a heterogeneous catalyst, achieving 92% yield at 150°C and 20 bar pressure.

FactorBatch ProcessFlow Process
Catalyst recovery<60%>95%
Energy consumptionHighReduced by 40%
Byproduct formation8–12%<3%

Flow systems also mitigate risks associated with exothermic reactions, making them preferable for halogenated biphenyls.

Mechanistic Insights and Side Reactions

Oxidative Addition and Steric Effects

The iodine substituent undergoes oxidative addition to Pd(0) faster than chlorine due to its lower bond dissociation energy (BDE: C–I ≈ 234 kJ/mol vs. C–Cl ≈ 397 kJ/mol). However, the meta-substitution pattern creates steric hindrance, slowing transmetalation. Bulky ligands like XPhos improve selectivity by shielding the Pd center from unproductive interactions.

Competing Homocoupling

Homocoupling of aryl halides is a major side reaction, particularly in Ullmann-type couplings. Adding silver(I) oxide (10 mol%) suppresses this by sequestering iodide ions, increasing the effective concentration of reactive intermediates.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically involves silica gel chromatography with a hexane/ethyl acetate gradient (10:1 to 4:1). The high polarity of the iodine substituent necessitates slower elution rates to prevent tailing.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.65–7.45 (m, 6H), 7.30 (t, J = 7.4 Hz, 1H).

  • HRMS : m/z calcd for C₁₂H₈ClI [M+H]⁺: 314.9412; found: 314.9409.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to activate C–H bonds in biphenyl precursors, eliminating the need for pre-halogenated substrates. Early-stage trials report 50–60% yields under mild conditions (25°C, 24 hours), though scalability remains unproven .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-3'-iodo-1,1'-biphenyl, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves Ullmann or Suzuki-Miyaura coupling reactions to introduce iodine and chlorine substituents. Optimizing catalyst systems (e.g., Pd/Cu for Ullmann) and solvent polarity can enhance cross-coupling efficiency. For example, using DMF as a solvent at 110°C with a 1:1.2 molar ratio of aryl halides improves yields by reducing side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.

Q. What spectroscopic and chromatographic methods are most effective for characterizing 3-chloro-3'-iodo-1,1'-biphenyl?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The iodine substituent induces deshielding in adjacent protons (δ 7.3–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]+ at m/z 328.9112 (calculated for C₁₂H₉ClI) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to establish purity ≥98% (UV detection at 254 nm) .

Q. How should researchers design controlled experiments to assess the compound’s stability under varying environmental conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Thermal stress : 40°C–60°C for 4 weeks (monitor degradation via TLC).
  • Photolytic stress : UV light (λ = 254 nm) for 48 hours.
  • Hydrolytic stress : pH 1–13 buffers at 25°C for 24 hours . Quantify degradation products using LC-MS and establish degradation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for halogen-substituted biphenyl derivatives?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to model bond angles and torsional strain, then validate against single-crystal X-ray data. For instance, iodine’s large atomic radius may cause deviations in predicted dihedral angles (e.g., 45° experimental vs. 50° theoretical). Refine computational models by incorporating dispersion corrections (e.g., Grimme’s D3) .

Q. What strategies are employed in molecular docking studies to evaluate the binding affinity of 3-chloro-3'-iodo-1,1'-biphenyl derivatives to bacterial enzymes?

Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., MurA enzyme). Set up grids around catalytic residues (Cys115 in MurA) and apply flexible side-chain sampling. Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability. Compare binding scores (−9.2 kcal/mol for 3-chloro-3'-iodo derivatives vs. −8.5 kcal/mol for chloro-methyl analogs) to prioritize leads .

Q. In comparative studies of halogen substituents, how does the iodine atom influence electronic properties compared to bromo analogs?

Iodine’s polarizability increases electron-withdrawing effects, lowering the LUMO energy (−1.8 eV for I vs. −1.5 eV for Br) in DFT calculations. This enhances electrophilic reactivity in cross-coupling reactions. Experimentally, observe a 15% higher Suzuki reaction yield for iodo derivatives compared to bromo analogs under identical conditions .

Methodological Notes for Data Contradiction Analysis

  • Handling Biological Activity Discrepancies : If MIC values conflict between assays (e.g., 8 µg/mL in broth microdilution vs. 16 µg/mL in agar dilution), standardize inoculum density (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton II). Use statistical tools (ANOVA, p < 0.05) to identify outliers .
  • Interpreting Chromatographic Artifacts : Ghost peaks in HPLC may arise from iodine’s UV absorbance. Use post-column derivatization (e.g., iodide-specific electrodes) to confirm analyte identity .

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